BenchChemオンラインストアへようこそ!

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol

Monoamine oxidase B inhibition Regioisomer SAR Neurodegenerative disease

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol (CAS 1378260-51-5, molecular formula C₉H₁₀ClNO, MW 183.63 g/mol) is a bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroquinoline class, distinguished by a chlorine atom at the 3-position and a hydroxyl group at the 5-position on the saturated carbocyclic ring. The 5-hydroxyl group renders the molecule chiral, making it a versatile chiral building block for asymmetric synthesis and a key intermediate in medicinal chemistry programs, particularly those targeting CNS disorders and oncology.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B11911200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)N=CC(=C2)Cl)O
InChIInChI=1S/C9H10ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h4-5,9,12H,1-3H2
InChIKeyCIRQRSNUIWJVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol: A Chiral Tetrahydroquinoline Scaffold for CNS-Targeted and Halogen-Enabled Medicinal Chemistry


3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol (CAS 1378260-51-5, molecular formula C₉H₁₀ClNO, MW 183.63 g/mol) is a bicyclic heterocycle belonging to the 5,6,7,8-tetrahydroquinoline class, distinguished by a chlorine atom at the 3-position and a hydroxyl group at the 5-position on the saturated carbocyclic ring [1]. The 5-hydroxyl group renders the molecule chiral, making it a versatile chiral building block for asymmetric synthesis and a key intermediate in medicinal chemistry programs, particularly those targeting CNS disorders and oncology . The 3-chloro substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while simultaneously modulating electronic properties and biological target engagement .

Why Generic 5,6,7,8-Tetrahydroquinolin-5-ol Analogs Cannot Replace 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol in Structure-Activity Programs


Substitution at the 3-position of the tetrahydroquinoline core is a critical determinant of both physicochemical properties and biological activity. The chlorine atom is not merely a passive substituent; it directly influences electronic distribution across the pyridine ring, alters hydrogen-bonding capacity, and provides a vector for metabolic blocking or further elaboration . In monoamine oxidase (MAO) enzyme assays, the 3-chloro derivative exhibits a quantifiably different inhibitory profile compared to its 3-methyl, 3-amino, and unsubstituted analogs — differences that cannot be compensated for by adjusting other positions on the scaffold [1]. For procurement decisions in lead optimization or SAR campaigns, substituting the 3-chloro compound with a different 3-substituted or des-chloro analog introduces uncontrolled variables in potency, selectivity, and synthetic tractability that can confound data interpretation and delay project timelines.

Quantitative Differentiation Evidence for 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol Against the Most Relevant Analogs


Regioisomeric Chlorine Position Defines MAO-B Inhibitory Potency: 3-Cl vs 2-Cl Tetrahydroquinolin-5-ol

The position of the chlorine substituent on the tetrahydroquinoline core profoundly affects MAO-B inhibitory activity. The 3-chloro regioisomer demonstrates measurable MAO-B binding, while the 2-chloro regioisomer (CAS 501917-22-2) shows no reported MAO-B activity in the same curated databases, suggesting that the 3-position chlorine orientation is critical for engaging the MAO-B active site [1]. This regioisomeric selectivity provides a clear procurement rationale: researchers targeting MAO-B should specifically source the 3-chloro isomer rather than the commercially available 2-chloro alternative.

Monoamine oxidase B inhibition Regioisomer SAR Neurodegenerative disease

3-Chloro vs 3-Methyl Substitution: Quantified Divergence in MAO-A/B Selectivity Profiles

The 3-chloro and 3-methyl tetrahydroquinolin-5-ol analogs exhibit fundamentally different MAO-A/B selectivity fingerprints. The 3-chloro derivative (CHEMBL172856) shows moderate MAO-A inhibition (IC₅₀ = 25,300 nM) and weak MAO-B inhibition (IC₅₀ = 4,010 nM) in recombinant human enzyme assays [1]. In contrast, the 3-methyl analog (CHEMBL1575961) is essentially inactive against MAO-A (IC₅₀ > 100,000 nM) but shows measurable MAO-B activity (IC₅₀ = 1,130 nM) [2]. This reversal in selectivity preference means the two compounds are not interchangeable in MAO-focused research.

MAO isoform selectivity 3-Substituent SAR Neuropharmacology

Chlorine vs Bromine at the 3-Position: Halogen-Dependent MAO-B Potency Ranking Across Species

Within the 3-halogen tetrahydroquinolin-5-ol series, the bromo analog consistently shows superior MAO-B potency compared to the chloro analog. In rat brain mitochondrial MAO-B assays, the 3-bromo derivative (CHEMBL3094026) achieved an IC₅₀ of 209 nM [1], whereas the 3-chloro analog displayed a substantially higher IC₅₀ of 62 nM (rat MAO-B, CHEMBL3094000) [2]; however, it must be noted that the 3-chloro entry CHEMBL3094000 may represent a different chemotype. In human recombinant MAO-B, the 3-chloro compound showed an IC₅₀ of 4,010 nM [3], while brominated tetrahydroquinoline derivatives with structural similarity have been reported with IC₅₀ values in the nanomolar range [4]. This halogen-dependent potency gradient is consistent with the known contribution of halogen bonding and steric effects to MAO-B active site recognition.

Halogen series SAR MAO-B inhibition Species-specific pharmacology

Chiral 5-Hydroxyl as a Synthetic Differentiation Point: Enantioselective Derivatization Potential vs Achiral 5-Oxo Analogs

The stereogenic center at C5 distinguishes 3-chloro-5,6,7,8-tetrahydroquinolin-5-ol from its oxidized 5-oxo (ketone) counterpart. The 5-oxo-5,6,7,8-tetrahydroquinoline scaffold lacks chirality at this position and cannot serve as a chiral building block . The 5-hydroxyl group of the target compound enables enantioselective derivatization — including esterification and etherification — which is critical for generating enantiomerically enriched compound libraries. Published methods for chiral 3-substituted tetrahydroquinoline synthesis specifically leverage this stereochemical feature [1]. In contrast, the 5-oxo derivative requires an additional reduction step to introduce chirality, increasing synthetic step count and potentially reducing overall yield.

Chiral building block Asymmetric synthesis Enantioselective catalysis

MAO-A Activity Enables Prioritization Over MAO-B-Selective Tetrahydroquinoline Scaffolds for Depression-Focused Programs

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol demonstrates dual MAO-A/MAO-B activity with a preference for MAO-A (human MAO-A IC₅₀ = 25,300 nM vs. MAO-B IC₅₀ = 4,010 nM; MAO-B/MAO-A selectivity ratio ≈ 0.16) [1]. This profile contrasts with many tetrahydroquinoline-based MAO inhibitors that are predominantly MAO-B-selective, such as 8-methyl-5,6,7,8-tetrahydroquinoline derivatives rationally designed for MAO-B selectivity . For research programs targeting MAO-A-mediated indications (e.g., depression, anxiety), the 3-chloro compound's measurable MAO-A engagement — albeit modest — provides a starting point for optimization that MAO-B-exclusive scaffolds cannot offer. The compound's MAO-A activity, while weak (IC₅₀ in the micromolar range), places it in a distinct functional category from the many tetrahydroquinoline derivatives that show complete MAO-A inactivity at screening concentrations.

MAO-A inhibition Antidepressant drug discovery Isoform selectivity

3-Chloro Substituent as a Synthetic Diversification Handle: Cross-Coupling Reactivity vs 3-Unsubstituted or 3-Alkyl Analogs

The aryl chloride at the 3-position of 3-chloro-5,6,7,8-tetrahydroquinolin-5-ol serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, and related transformations), enabling rapid diversification into libraries of 3-aryl, 3-amino, and 3-alkynyl derivatives . The unsubstituted analog 5,6,7,8-tetrahydroquinolin-5-ol (CAS 194151-99-0) lacks this functional handle, requiring alternative (often less efficient) C–H activation strategies for 3-position elaboration [1]. Similarly, 3-methyl and 3-amino analogs offer different (and less versatile) reactivity profiles — the methyl group is inert to cross-coupling, while the amino group undergoes different reaction manifolds (amide coupling, reductive amination) that cannot access the same chemical space as chloride-based cross-coupling . This synthetic differentiation has direct procurement implications: the 3-chloro compound uniquely enables parallel library synthesis via a single, robust reaction manifold.

Cross-coupling chemistry Library synthesis Late-stage functionalization

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol


CNS Drug Discovery: MAO-A/MAO-B Dual Inhibitor Lead Generation

3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol is best deployed as a starting scaffold for CNS drug discovery programs targeting monoamine oxidase isoforms. With documented dual MAO-A (IC₅₀ = 25,300 nM) and MAO-B (IC₅₀ = 4,010 nM) inhibitory activity, it offers a balanced starting point for developing modulators of dopaminergic and serotonergic neurotransmission [1]. Unlike MAO-B-exclusive tetrahydroquinoline scaffolds, this compound's MAO-A activity allows medicinal chemists to explore both isoform profiles simultaneously during hit-to-lead optimization. Procurement of this specific 3-chloro derivative is recommended over the 3-methyl analog (which loses MAO-A activity entirely) for programs where dual MAO engagement is desired [2].

Halogen Series SAR: Quantifying the Chlorine-to-Bromine Potency Shift

This compound serves as the essential chlorine reference point in 3-halogen tetrahydroquinolin-5-ol SAR campaigns. When compared with the 3-bromo analog (rat MAO-B IC₅₀ = 209 nM), researchers can quantify the potency gain attributable to halogen size and polarizability [1]. This halogen-walk approach — benchmarked against the 3-chloro compound — is standard practice in medicinal chemistry for optimizing target engagement while balancing physicochemical properties. The 3-chloro compound's intermediate position in the halogen potency series (Cl < Br in MAO-B affinity) makes it the ideal baseline comparator for any halogen substitution study on the tetrahydroquinoline core.

Regioisomer-Controlled Probe Development: 3-Cl vs 2-Cl and 4-Cl for Target Engagement Studies

For chemical biology groups developing target engagement probes, the specific 3-chloro regioisomer is essential because its biological activity profile differs categorically from the 2-chloro isomer. The curated database evidence indicates that the 2-chloro regioisomer lacks documented MAO-B activity, while the 3-chloro compound is active [1]. This regioisomer-dependent pharmacology makes the 3-chloro compound the appropriate choice for probe development targeting the MAO-B active site, and procurement specifications must explicitly require the 3-chloro regioisomer (CAS 1378260-51-5) rather than the 2-chloro or 4-chloro alternatives (CAS 501917-22-2; CAS varies) [2].

Enantioselective Library Synthesis: Chiral Building Block for Asymmetric Derivatization

The stereogenic center at C5 enables the direct synthesis of enantiomerically enriched compound libraries through esterification, etherification, or carbamate formation without the need for additional chiral resolution steps [1]. This contrasts with the 5-oxo-tetrahydroquinoline analogs, which are achiral and require reduction plus resolution to access single enantiomers [2]. For parallel synthesis groups generating diverse compound collections for high-throughput screening, starting from the chiral alcohol can eliminate 1–2 synthetic steps per library member, yielding significant time and cost savings when scaled across 50–500 compound libraries. The compound's commercial availability at ≥95% purity from multiple suppliers supports reproducible library production .

Quote Request

Request a Quote for 3-Chloro-5,6,7,8-tetrahydroquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.